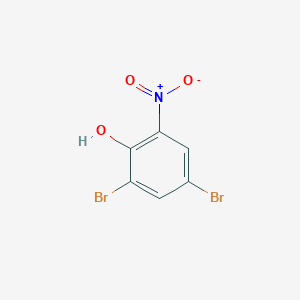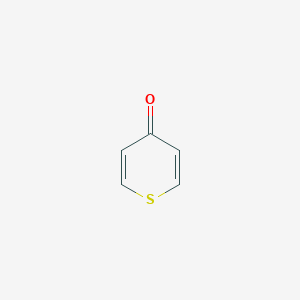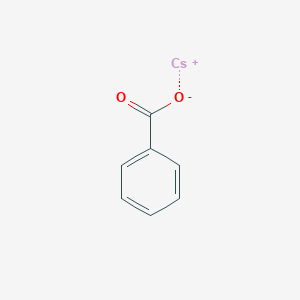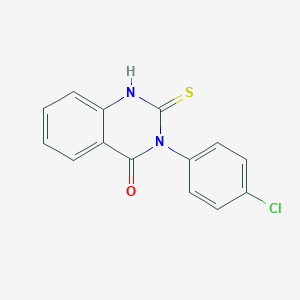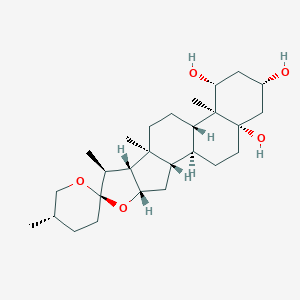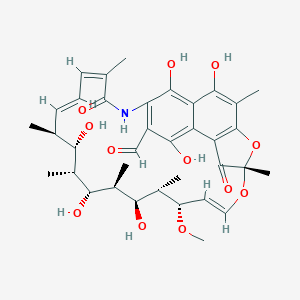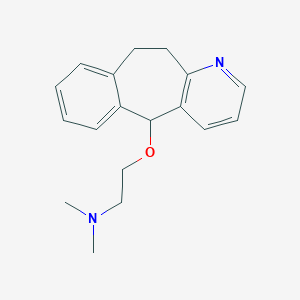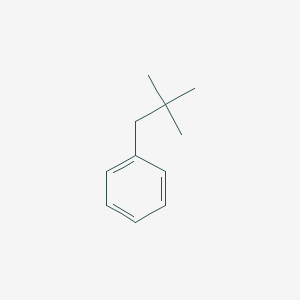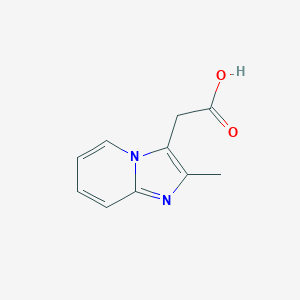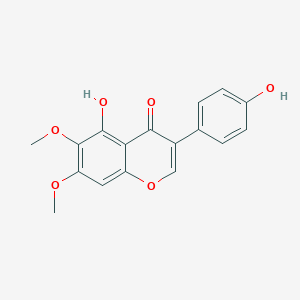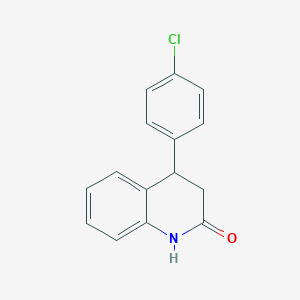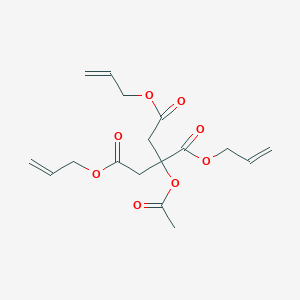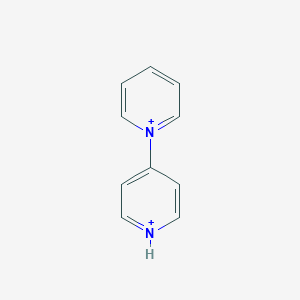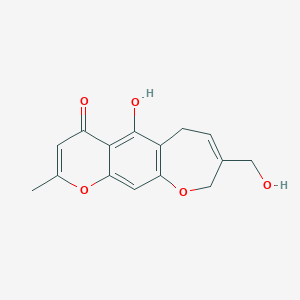
Pteroxylinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteroxylinol is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic applications. It is a flavonoid that is found in various plants, including the bark of the tree Pterocarpus marsupium. Pteroxylinol has been shown to possess antioxidant, anti-inflammatory, and antidiabetic properties, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase 1 (COX-1) Genetic Variation and Drug Response : A study by Halushka, Walker, and Halushka (2003) in "Clinical Pharmacology & Therapeutics" examined the functional variation in the gene COX-1, related to disease and responses to xenobiotics, which could provide insights into drug interactions and genetic responses relevant to compounds like Pteroxylinol (Halushka, Walker, & Halushka, 2003).
Phosphatidylinositol Phosphate Kinases and Diseases : Research by Takasuga and Sasaki (2013) in "Journal of Biochemistry" discussed the roles of phosphatidylinositol phosphate kinases in controlling endolysosomal systems and their impact on various mammalian tissues. This could be relevant to understanding the biochemical pathways Pteroxylinol might influence (Takasuga & Sasaki, 2013).
Post-Translational Modifications (PTMs) and Protein Diversity : A study by Kasteren et al. (2007) in "Nature" explored chemical tagging approaches for attaching multiple modifications to proteins. Understanding PTMs is crucial for comprehending how compounds like Pteroxylinol might affect protein function (Kasteren et al., 2007).
Antitrypanosomal Activity of Plant Extracts : Obi et al. (2019) in "Journal of Ethnopharmacology" evaluated the antitrypanosomal activity of plant extracts, which might offer a comparative perspective on the potential biological activities of Pteroxylinol (Obi et al., 2019).
Biomedical Applications of Platinum Nanoparticles : Jeyaraj et al. (2019) in "Nanomaterials" reviewed the synthesis, characterization, and biomedical applications of platinum nanoparticles. This research could provide a framework for understanding the potential biomedical applications of Pteroxylinol (Jeyaraj et al., 2019).
Eigenschaften
CAS-Nummer |
17981-91-8 |
|---|---|
Produktname |
Pteroxylinol |
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3 |
InChI-Schlüssel |
MTYPSGQGXPXUOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



